2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine
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Overview
Description
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a pyridine ring substituted with an oxolan-2-ylmethoxy group and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with oxolan-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which can act as an electron-withdrawing group.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(Oxolan-2-yl)methoxy]pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)pyridine: Does not have the oxolan-2-ylmethoxy group, affecting its reactivity and applications.
Uniqueness
2-[(Oxolan-2-yl)methoxy]-4-(trifluoromethyl)pyridine stands out due to the presence of both the oxolan-2-ylmethoxy and trifluoromethyl groups, which confer unique chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-15-10(6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCIKXNUVZQWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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